3,4,5,6-Tetrahydroxyoxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydroxyoxane-2-carboxamide is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.155 g/mol. It is characterized by the presence of multiple hydroxyl groups and a carboxamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide typically involves the reaction of a suitable precursor with hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroxylation processes using catalysts to enhance reaction efficiency. The amidation step is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxane-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroxyoxane-2-amine.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
3,4,5,6-Tetrahydroxyoxane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function and leading to various biological effects.
Comparison with Similar Compounds
3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Indole-2-carboxamide: Contains a carboxamide group and is known for its enzyme inhibitory properties.
Uniqueness: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide is unique due to its multiple hydroxyl groups and carboxamide functionality, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
3,4,5,6-tetrahydroxyoxane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFKEWOFUNPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860772 |
Source
|
Record name | 3,4,5,6-Tetrahydroxyoxane-2-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.